RTI-55 Hydrochloride

Übersicht

Beschreibung

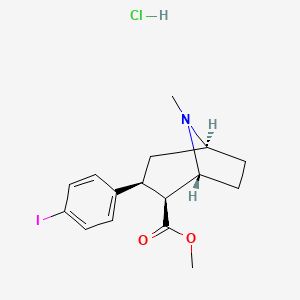

RTI-55 Hydrochloride, also known as (1R,2S,3S,5S)-3-(4-Iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride, is a potent psychostimulant belonging to the phenyltropane family. It acts as a non-selective dopamine reuptake inhibitor and is primarily used in scientific research to study the dopamine transporter .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of RTI-55 Hydrochloride involves the reaction of methylecgonidine with iodine to form the iodophenyl derivative. This is followed by esterification to produce the final compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the yield .

Analyse Chemischer Reaktionen

Types of Reactions

RTI-55 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Halogen substitution reactions are common, where the iodine atom can be replaced with other halogens or functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various halogenated derivatives and oxidized or reduced forms of this compound. These derivatives are often used in further research to study their pharmacological properties .

Wissenschaftliche Forschungsanwendungen

RTI-55 Hydrochloride is widely used in scientific research due to its potent inhibitory action on the dopamine transporter. Some of its key applications include:

Chemistry: Used as a reference compound in the study of dopamine reuptake inhibitors.

Biology: Helps in understanding the role of dopamine transporters in various biological processes.

Medicine: Used in the development of diagnostic tools for imaging dopamine transporters in the brain.

Industry: Employed in the production of radiolabeled derivatives for use in single-photon emission computed tomography (SPECT) imaging

Wirkmechanismus

RTI-55 Hydrochloride exerts its effects by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By blocking this transporter, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism is similar to that of other psychostimulants like cocaine .

Vergleich Mit ähnlichen Verbindungen

RTI-55 Hydrochloride is compared with other similar compounds such as:

RTI-31: Predominantly dopaminergic with less serotonergic activity.

RTI-51: Similar to RTI-55 but with different pharmacological properties.

WIN35428: Another dopamine reuptake inhibitor with distinct binding affinities.

This compound is unique due to its strong serotonergic activity, which is attributed to the large iodine atom in its structure. This makes it one of the most potent phenyltropane stimulants available .

Biologische Aktivität

RTI-55 Hydrochloride, also known as 3 beta-(4-iodophenyl)tropan-2 beta-carboxylic acid methyl ester, is a potent non-selective dopamine reuptake inhibitor with significant implications in neuropharmacology. This compound has been extensively studied for its binding affinity to dopamine and serotonin transporters, making it a valuable tool in understanding the mechanisms of action for various psychostimulants and potential therapeutic agents.

- IUPAC Name : 3 beta-(4-iodophenyl)tropan-2 beta-carboxylic acid methyl ester

- Molecular Formula : C₁₆H₂₀INO₂

- Molar Mass : 385.245 g/mol

RTI-55 exhibits high-affinity binding to both dopamine and serotonin transporters. Studies have shown that it binds to these sites with dissociation constants (Kd) of 0.2 nM for the high-affinity site and 5.8 nM for the low-affinity site in rat striatum, indicating its potency as a reuptake inhibitor . The pharmacological profile of RTI-55 aligns closely with that of the dopamine transporter (DAT) and serotonin transporter (SERT), demonstrating its dual activity .

Table 1: Binding Affinities of RTI-55

| Target Receptor | Kd (nM) | Binding Sites (pmol/g protein) |

|---|---|---|

| High-affinity DAT | 0.2 | 37 |

| Low-affinity DAT | 5.8 | 415 |

| SERT | 0.2 | 2.5 |

In Vivo Effects

RTI-55 has been shown to significantly increase locomotor activity in animal models, with effects lasting longer than those observed with cocaine. In studies, intravenous administration of RTI-55 resulted in dose-dependent increases in locomotor activity, with potencies estimated to be at least ten times greater than cocaine . Notably, the duration of increased locomotion following RTI-55 administration was observed to extend beyond ten hours, compared to a two-hour effect for cocaine .

Case Study: Locomotor Activity Comparison

In a comparative study involving RTI-55 and cocaine:

- Doses : RTI-55 (varied doses), Cocaine (10 mg/kg)

- Outcome : RTI-55 induced prolonged stereotypic behaviors and higher overall locomotion compared to cocaine.

Neurochemical Effects

The neurochemical impact of RTI-55 includes significant alterations in extracellular dopamine concentrations. In vivo microdialysis studies indicated that RTI-55 enhances dopamine release in the nucleus accumbens, paralleling its locomotor activity effects . This relationship underscores the compound's potential utility in studying dopaminergic systems.

Table 2: Neurochemical Impact of RTI-55

| Compound | Dose (mg/kg) | Effect on [DA]e (nM) | Duration of Effect (hours) |

|---|---|---|---|

| RTI-55 | 3.0 | Increased | >10 |

| Cocaine | 10.0 | Increased | <2 |

Safety and Toxicology

While RTI-55 shows promise as a research tool, its safety profile raises concerns due to its high potency and potential for abuse. Studies indicate that at dosages around 100 mg/kg, RTI-55 can be lethal in rodent models . This highlights the need for careful handling and controlled usage in research settings.

Eigenschaften

IUPAC Name |

methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20INO2.ClH/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;/h3-6,12-15H,7-9H2,1-2H3;1H/t12-,13+,14+,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRGHXZCDYBEJE-PEVLCXCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858372 | |

| Record name | Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141899-24-3 | |

| Record name | Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.